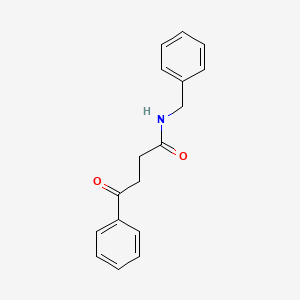

N-benzyl-4-oxo-4-phenylbutanamide

Description

Structure

3D Structure

Properties

CAS No. |

7510-08-9 |

|---|---|

Molecular Formula |

C17H17NO2 |

Molecular Weight |

267.32 g/mol |

IUPAC Name |

N-benzyl-4-oxo-4-phenylbutanamide |

InChI |

InChI=1S/C17H17NO2/c19-16(15-9-5-2-6-10-15)11-12-17(20)18-13-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,18,20) |

InChI Key |

RRGZDQMVNQZKET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCC(=O)C2=CC=CC=C2 |

solubility |

>40.1 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 4 Oxo 4 Phenylbutanamide and Analogues

Conventional Synthetic Routes to N-benzyl-4-oxo-4-phenylbutanamide

The traditional synthesis of this compound is primarily centered on the formation of an amide bond between a carboxylic acid and an amine, a cornerstone reaction in organic chemistry.

Amidation Reactions and Coupling Techniques

The most direct and common method for synthesizing this compound is through the amidation of 3-benzoylpropionic acid with benzylamine (B48309). This reaction involves the formation of a peptide-like bond between the carboxyl group of the acid and the amino group of the amine. To facilitate this transformation, which is otherwise slow and requires high temperatures, various coupling agents are employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Common coupling agents applicable to this synthesis include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by benzylamine to form the desired amide and a urea (B33335) byproduct. To improve reaction efficiency and minimize side reactions like racemization (if chiral precursors were used), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included.

Utilization of Precursor Molecules

The synthesis of this compound relies on specific precursor molecules that provide the necessary carbon skeleton.

3-benzoylpropionic acid: This compound, also known as 4-oxo-4-phenylbutyric acid, is the principal precursor, containing the required benzoyl group and the butyric acid chain. sigmaaldrich.comsigmaaldrich.com It is the source of the acyl group in the final amide product. The synthesis essentially involves the coupling of this acidic precursor with benzylamine. researchgate.net

Furanones: Derivatives of furanone can also serve as precursors for this compound and its analogues. For instance, certain furanone derivatives can undergo a condensation reaction with benzylamine to yield the target amide. smolecule.com This approach offers an alternative pathway that can be advantageous depending on the availability of the starting materials and the desired substitution patterns on the final molecule.

Advanced and Modern Synthetic Strategies

In recent years, synthetic chemistry has evolved to incorporate more efficient, sustainable, and novel methodologies. These advanced strategies have been applied to the synthesis of amides, including this compound.

Photoredox Catalyzed Hydroacylation Approaches

Photoredox catalysis, which uses visible light to drive chemical reactions, offers a modern alternative for amide synthesis. nih.gov In one specific approach, this compound has been synthesized with a 72% yield via a photoredox-catalyzed reaction. smolecule.com This method involves the irradiation of a mixture containing phenylpropionaldehyde and benzylamine in the presence of a photocatalyst like fac-Ir(ppy)₃. smolecule.com The reaction proceeds through the generation of an acyl radical from the aldehyde, which then couples with the amine. smolecule.comacs.org This technique is valued for its mild reaction conditions, often occurring at room temperature. smolecule.com

Microwave-Assisted Synthesis for this compound Derivatives

Microwave-assisted synthesis has become a powerful tool in organic chemistry for accelerating reaction rates. rsc.orgnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, higher yields, and cleaner product formation compared to conventional heating. asianpubs.orgresearchgate.net While a specific protocol for this compound is not prominently detailed, the synthesis of various amide and heterocyclic derivatives using microwave assistance is well-documented. asianpubs.orgresearchgate.net The principles are directly applicable, suggesting that the condensation of 3-benzoylpropionic acid and benzylamine could be efficiently achieved in minutes under microwave irradiation, as opposed to hours with conventional methods. nih.gov

Mechanochemical Synthesis Techniques for Amide Bond Formation

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or ball milling, represents a green and solvent-free approach to amide synthesis. nih.govacs.org This solid-state method can be used to form amide bonds by milling a carboxylic acid and an amine with a suitable coupling reagent. nih.gov A variety of coupling agents have been successfully used in mechanochemical amidation, including EDC and 2,4,6-trichloro-1,3,5-triazine (TCT). acs.orgresearchgate.net This strategy avoids the use of bulk solvents, simplifying workup and reducing chemical waste. nih.govorganic-chemistry.org The synthesis of this compound is a viable candidate for this technique, involving the milling of 3-benzoylpropionic acid and benzylamine, likely with a solid base and a coupling agent. researchgate.net

Synthetic Methodologies Overview

| Method | Reagents | Conditions | Advantages | Yield |

| Conventional Amidation | 3-benzoylpropionic acid, Benzylamine, EDC/HOBt | Solution phase, Room temp. | Well-established, reliable | Good to High |

| Photoredox Catalysis | Phenylpropionaldehyde, Benzylamine, fac-Ir(ppy)₃ | Dichloromethane, Blue light irradiation, Room temp. | Mild conditions, Novel pathway | 72% smolecule.com |

| Microwave-Assisted | 3-benzoylpropionic acid, Benzylamine | Solvent or solvent-free, Microwave irradiation | Rapid reaction times, High efficiency | High (expected) nih.gov |

| Mechanochemical | 3-benzoylpropionic acid, Benzylamine, Coupling Agent | Ball milling, Solvent-free | Green, Reduced waste, Simple workup | Moderate to Excellent researchgate.net |

Stereoselective Synthesis and Diastereomeric Control for this compound Related Compounds

The synthesis of specific stereoisomers of compounds related to this compound, such as γ-keto amides and 1,4-dicarbonyls, is a significant area of research, driven by the distinct biological activities often exhibited by different stereoisomers. Achieving high levels of enantioselectivity and diastereoselectivity requires sophisticated synthetic strategies, often employing chiral catalysts, auxiliaries, or reagents.

Recent advances have focused on organocatalytic and metal-catalyzed methods to control stereochemical outcomes. For instance, a visible-light-mediated organocatalytic strategy has been developed for the enantioselective conjugate addition of acyl radicals to enals, producing valuable 1,4-dicarbonyl compounds. recercat.catnih.gov This method utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals, which are then trapped stereoselectively by an enal activated by a chiral amine catalyst. recercat.catnih.gov By selecting the appropriate enantiomer of the catalyst, it is possible to achieve a complete reversal of diastereocontrol, allowing access to the full matrix of all four possible stereoisomers of 2,3-substituted 1,4-dicarbonyl products. recercat.catresearchgate.net

Another powerful approach involves the use of N-heterocyclic carbene (NHC) catalysis. An efficient carbene-catalyzed formal [4+2] annulation of β-silyl enones with a HOBT ester, followed by a ring-opening reaction with nucleophiles like amines, affords γ-keto-β-silyl amides with exceptionally high enantioselectivities (up to 99% ee). organic-chemistry.org This metal-free approach proceeds under mild conditions and demonstrates broad substrate compatibility. organic-chemistry.org The proposed mechanism involves the formation of an NHC-bound intermediate that undergoes a Michael addition and subsequent lactonization before the final ring-opening. organic-chemistry.org

Furthermore, stereodivergent synthesis of 1,4-dicarbonyl compounds has been accomplished through a charge-accelerated nih.govnih.gov-sigmatropic sulfonium (B1226848) rearrangement. nih.gov This method allows for highly stereoselective access to all four possible isomers of α,β-disubstituted 1,4-dicarbonyl compounds, which are direct precursors to γ-lactams, structural relatives of the butanamide core. nih.gov The stereochemical outcome is controlled during the key rearrangement step, and the resulting 1,4-dicarbonyl can be cyclized to the corresponding lactam with high fidelity. nih.gov

Biocatalysis offers another avenue for stereocontrol. For example, ketoreductase (KRED) enzymes have been used for the highly diastereoselective reduction of ketone functionalities. In the synthesis of a related trans-1,3-aminotetramethylcyclobutanol moiety, a library of KREDs was screened to identify an enzyme that could reduce a 3-aminocyclobutanone (B3028992) substrate with high trans-selectivity (~98:2 dr). acs.org This enzymatic approach avoids the use of stoichiometric metal hydrides and often proceeds with exceptional levels of selectivity. acs.org

These methodologies highlight the diverse strategies available for controlling the stereochemistry in molecules structurally related to this compound. The choice of method depends on the desired stereoisomer and the specific substitution pattern of the target molecule.

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of amides to reduce environmental impact, improve safety, and increase efficiency. The synthesis of this compound and its analogues provides a relevant case study for evaluating and implementing greener synthetic methodologies. Key considerations include the choice of catalyst, reaction solvent, energy input, and the application of quantitative green metrics to compare different synthetic routes.

A direct comparison of synthetic methods for a closely related compound, N-benzyl-4-phenylbutyramide, highlights the benefits of a green chemistry approach. acs.org Three common amide-forming reactions were evaluated: the traditional acid chloride route, a peptide coupling reagent-promoted method (HATU), and a boric acid-catalyzed direct condensation. acs.orged.gov

The boric acid-catalyzed method emerged as the greenest option. acs.org This reaction involves heating the carboxylic acid and amine with a catalytic amount (e.g., 5 mol%) of inexpensive and low-toxicity boric acid in a solvent like toluene, with removal of water via a Dean-Stark trap. orgsyn.orgorgsyn.org Its advantages include high atom economy, as the only byproduct is water, and the use of a non-hazardous catalyst. acs.orgorgsyn.org The procedure is simple and amenable to large-scale preparation. orgsyn.org

The HATU-promoted coupling is high-yielding but is not sustainable from a green chemistry perspective. acs.org Coupling reagents like HATU are expensive, have high molecular weights, and generate significant waste, resulting in poor atom economy and a high process mass intensity (PMI). acs.orgacs.org

To quantitatively assess the "greenness" of these routes, various metrics are employed: acs.orgwhiterose.ac.ukmdpi.com

Atom Economy (AE): Measures the efficiency of incorporating reactant atoms into the final product. The boric acid route has a near-perfect theoretical AE. acs.org

Process Mass Intensity (PMI): The ratio of the total mass of materials (reactants, solvents, workup chemicals) used to the mass of the final product. A lower PMI indicates a greener process. acs.orgwhiterose.ac.uk

Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that ends up in the product. acs.org

Alternative Green Methodologies

Beyond catalyst choice, other green techniques can be applied. Microwave-assisted synthesis offers a significant advantage by dramatically reducing reaction times and often improving yields. nih.govnih.govrsc.orgresearchgate.net For direct amidation, microwave heating in the presence of a catalyst like ceric ammonium (B1175870) nitrate (B79036) (CAN) can lead to the formation of amides in minutes to hours, often under solvent-free conditions. nih.gov This reduces energy consumption and the need for volatile organic solvents. nih.govrsc.org

Ultrasound-assisted synthesis is another energy-efficient technique that promotes reactions through acoustic cavitation. nih.govyoutube.com It can accelerate reaction rates at lower temperatures compared to conventional heating. For example, the synthesis of N,N-diethyl cinnamamide (B152044) was achieved in 40 minutes at 50°C using a sonicator bath with boric acid as a catalyst. researchgate.net These alternative energy sources represent a move towards more sustainable manufacturing processes in chemical synthesis.

Reaction Pathways and Mechanistic Investigations of N Benzyl 4 Oxo 4 Phenylbutanamide

General Reactivity Profiles of the Butanamide Core

The butanamide core of N-benzyl-4-oxo-4-phenylbutanamide dictates its fundamental reactivity. This core consists of an amide functional group and a ketone, which influence its chemical behavior.

Key reactivity features include:

Amide Group Reactivity : The amide linkage is generally stable but can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The nitrogen of the amide can be involved in reactions, though its lone pair is delocalized onto the adjacent carbonyl group, reducing its nucleophilicity compared to an amine.

Ketone Carbonyl Reactivity : The ketone group at the 4-position is susceptible to nucleophilic attack and can be reduced to a secondary alcohol. smolecule.com

Enolizable Protons : The methylene (B1212753) protons alpha to the ketone (at C-3) and alpha to the amide carbonyl (at C-2) are acidic and can be removed by a base to form enolates. These enolates are key intermediates in various condensation and substitution reactions.

Radical Chemistry : The structure is a suitable candidate for transformations involving radical intermediates. The ketone group can facilitate hydrogen atom transfer (HAT) processes, and the amide moiety can stabilize radical intermediates through resonance. smolecule.com

The compound can undergo condensation reactions with various nucleophiles, leading to a range of derivatives. smolecule.com

Specific Reaction Mechanisms Involving this compound and Related Structures

The aza-Michael addition is a crucial reaction for forming carbon-nitrogen bonds. It involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. researchgate.net While this compound itself is not a Michael acceptor, it can be a precursor to one. For instance, dehydration could create an α,β-unsaturated butenamide, which would then be an excellent substrate for aza-Michael additions.

In the context of related structures, the regioselectivity of aza-Michael additions to asymmetric di-vinylic compounds shows that nucleophilic amines preferentially attack more activated acrylic units over less activated ones. scispace.com For amides and other nitrogen nucleophiles, the reaction is often catalyzed by organocatalysts, such as cinchona alkaloids or squaramides, which can achieve high yields and enantioselectivity. researchgate.netnih.gov The reaction of nitrogen nucleophiles like aromatic amines and amides can be sluggish and may require catalysis to proceed efficiently. nih.gov

| Catalyst/Conditions | Substrate Type | Outcome |

| Organocatalysts (e.g., Cinchona alkaloids, squaramides) | Amines, Amides, Carbamates | High yields and enantioselectivity in asymmetric aza-Michael additions. researchgate.netnih.gov |

| No Catalyst | Secondary Amines on Asymmetric Divinylic Acrylates | Preferential attack at the more electron-deficient acrylic unit. scispace.com |

| Rhodium(II)/Squaramide Relay Catalysis | Indole derivatives and N-sulfonyl-1,2,3-triazoles | Enantioselective synthesis of dihydro-β-carbolines. nih.gov |

The N-benzyl group of this compound can be removed through oxidative dealkylation, a common metabolic reaction catalyzed by enzymes like cytochrome P450 (P450). ku.edu The mechanism of N-dealkylation of amides by P450 is believed to proceed via a hydrogen atom transfer (HAT) from the carbon alpha to the amide nitrogen. open.ac.ukwashington.edu

The proposed mechanism involves the following steps:

Hydrogen Atom Abstraction : The active oxygen species of the P450 enzyme abstracts a hydrogen atom from the benzylic carbon of the N-benzyl group. This forms a carbon-centered radical intermediate. open.ac.uk

Oxygen Rebound : The resulting radical rapidly recombines with the hydroxyl group bound to the heme iron of the enzyme, forming an unstable carbinolamide (N-hydroxyalkyl) intermediate. open.ac.ukwashington.edu

Decomposition : The carbinolamide intermediate is unstable and non-enzymatically decomposes to yield the dealkylated amide (4-oxo-4-phenylbutanamide) and benzaldehyde. rsc.org

Studies on related N,N-dialkylamides and N-benzylcyclopropylamines support the HAT mechanism over a single electron transfer (SET) mechanism for amides, as the amide nitrogen has a higher oxidation potential than that of amines. ku.eduwashington.educonsensus.app Kinetic isotope effect studies on the N-dealkylation of amides show values (kH/kD) of 4–7, which is consistent with a HAT mechanism. washington.edu

The butanamide structure can be involved in reactions that generate carbene and radical intermediates.

Radical Intermediates : As mentioned, the amide moiety can stabilize radical intermediates through resonance. smolecule.com In the P450-catalyzed dealkylation, a carbon-centered radical is a key intermediate. open.ac.uk Such radical intermediates can also be generated through other methods, such as with transition metal catalysts or under photochemical conditions, and can participate in various C-C or C-heteroatom bond-forming reactions. acs.org For instance, silver-catalyzed decarboxylative cross-coupling of carboxylic acids with isocyanides proceeds through a free-radical mechanism to form amides. acs.org

Carbene Intermediates : While less common for this specific molecule, related structures can be synthesized from carbene precursors. For example, visible light can promote the formation of a reactive carbene species from an aryldiazoacetate, which can then react with a nucleophile. chinesechemsoc.org Transition metals, particularly cobalt and rhodium, are well-known to catalyze reactions involving carbene radicals. acs.org These highly reactive species can undergo various transformations, including C-H insertion and cyclopropanation.

Catalytic Pathways in this compound Transformations

Transition metals are pivotal in catalyzing a wide array of transformations involving amides. Rhodium(II) catalysts, in particular, are known for their ability to catalyze reactions involving nitrene and carbene intermediates.

In the context of this compound, a rhodium(II) catalyst could potentially mediate intramolecular C-H amination. This would involve the in-situ formation of a rhodium-nitrenoid intermediate from the amide nitrogen (following a suitable activation step). This reactive intermediate could then insert into a C-H bond elsewhere in the molecule, leading to the formation of a new heterocyclic ring system. Mechanistic studies on related rhodium-catalyzed C-H amination reactions suggest that the transformation proceeds through a concerted, asynchronous transition state. wikipedia.org

Rhodium catalysts are also employed in annulation reactions and can activate amide N-C bonds for C-H functionalization. acs.orgnih.gov For instance, Rh(I) catalysts have been shown to cleave the amide N-C(O) bond, allowing the amide to act as a coupling partner in C-H activation reactions. acs.org

| Catalyst System | Transformation | Mechanistic Insight |

| Rhodium(II) Tetracarboxylates | Intramolecular C-H Amination | Proceeds via a Rh-bound nitrene intermediate through a concerted, asynchronous transition state. wikipedia.orgyoutube.com |

| Rhodium(I) Complexes | C-H Functionalization with Amides | Catalytic activation of the amide N-C(O) bond. acs.org |

| Cobalt(II) Complexes | Carbene/Radical Reactions | Generation of cobalt-carbene radicals for various transformations. acs.org |

| Cytochrome P450 | Oxidative N-Dealkylation | Hydrogen Atom Transfer (HAT) mechanism forming a carbon-centered radical. open.ac.ukwashington.edu |

Lewis Acid Activation in Keto-Amide Reactions

Extensive literature searches have not yielded specific studies detailing the Lewis acid-activated reactions of this compound. Research on the direct interaction of this specific γ-keto-amide with Lewis acids, including detailed reaction pathways and mechanistic investigations, remains an unaddressed area in the reviewed scientific literature.

However, based on established principles of Lewis acid catalysis on keto and amide functionalities, a theoretical framework for potential reaction pathways can be proposed. Lewis acids are known to activate carbonyl groups, enhancing their electrophilicity and facilitating a variety of chemical transformations. nih.gov In the case of this compound, both the ketone and the amide carbonyl groups present potential sites for Lewis acid coordination.

Potential Reaction Pathways:

The activation of the ketone carbonyl by a Lewis acid would render the carbonyl carbon more susceptible to nucleophilic attack. This could facilitate intramolecular reactions, such as cyclization, or intermolecular reactions with external nucleophiles. For instance, intramolecular aldol-type reactions could potentially lead to the formation of cyclic structures.

Similarly, coordination of a Lewis acid to the amide carbonyl could activate the amide group. This might lead to enhanced reactivity in hydrolysis, or in reactions such as N-debenzylation under specific conditions. researchgate.net The choice of Lewis acid and reaction conditions would be crucial in directing the reaction towards a specific pathway. For example, strong Lewis acids like titanium tetrachloride (TiCl₄) are known to catalyze a variety of transformations involving carbonyl compounds. researchgate.netwikipedia.org

Mechanistic Considerations:

The general mechanism for Lewis acid catalysis involves the coordination of the Lewis acid to a Lewis basic site on the substrate, typically a heteroatom with lone pair electrons like oxygen. nih.gov In this compound, the oxygen atoms of the keto and amide groups are the most likely coordination sites. This coordination polarizes the C=O bond, increasing the positive charge on the carbonyl carbon and making it a better electrophile. Subsequent steps would depend on the specific reactants and conditions employed.

While no direct experimental data for this compound is available, studies on similar keto-amides and related structures provide insights into plausible outcomes. For example, Lewis acid-catalyzed reactions of β,γ-unsaturated 2-acyl imidazoles have been shown to proceed via activation of a carbonyl group. nsf.gov Furthermore, the synthesis of substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and benzylamines often utilizes Lewis acid catalysis to facilitate the key bond-forming steps. mdpi.com

The following table provides a hypothetical summary of potential Lewis acid-mediated reactions of this compound based on reactions of analogous compounds. It is important to reiterate that this data is illustrative and not based on published experimental results for the specific compound .

| Lewis Acid | Potential Reaction Type | Hypothetical Product(s) | Reference Analogy |

| Titanium tetrachloride (TiCl₄) | Intramolecular Cyclization/Aldol Reaction | Substituted Pyrrolidinone or related cyclic structures | researchgate.net |

| Yttrium(III) triflate (Y(OTf)₃) | Ring-opening of related cyclopropanes followed by lactamization | γ-amino esters, Pyrrolidin-2-ones | mdpi.com |

| p-Toluenesulfonic acid (p-TsOH) | N-Debenzylation | 4-oxo-4-phenylbutanamide | researchgate.net |

Structural Modifications and Design of N Benzyl 4 Oxo 4 Phenylbutanamide Analogues

Design Principles for N-benzyl-4-oxo-4-phenylbutanamide Derivatives

The design of derivatives of this compound is centered on systematically altering its chemical structure to optimize interactions with biological targets. The primary design principles involve modifying the N-benzyl group, the phenyl ring, and the butanamide backbone to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. ontosight.ai

Research indicates that the N-benzyl and phenyl moieties are key determinants of the compound's lipophilicity, while the amide and ketone functionalities can participate in hydrogen bonding, influencing its solubility and potential biological interactions. ontosight.ai Studies have shown that modifications to either the benzyl (B1604629) or phenyl groups can significantly impact the compound's binding affinity to enzymes and receptors, thereby influencing its therapeutic potential. smolecule.com For instance, introducing electron-withdrawing or electron-donating groups onto these aromatic rings can alter the electronic distribution of the molecule, potentially leading to enhanced biological activity.

Key design considerations include:

Modulating Lipophilicity: Adjusting the lipophilic character of the molecule to improve cell membrane permeability and target engagement.

Enhancing Target Binding: Introducing functional groups that can form specific interactions (e.g., hydrogen bonds, ionic bonds, van der Waals forces) with the active site of a target protein.

Improving Metabolic Stability: Modifying metabolically labile sites within the molecule to increase its half-life in biological systems.

Exploring Steric Effects: Varying the size and shape of substituents to probe the steric requirements of the target's binding pocket.

Synthetic Strategies for Analogue Libraries

The creation of analogue libraries of this compound is essential for systematically exploring the structure-activity relationships. Various synthetic strategies have been developed to allow for the diversification of different parts of the molecule.

A common strategy for diversifying the N-benzyl moiety involves the condensation reaction between a suitable precursor and a variety of substituted benzylamines. smolecule.com For example, starting with 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one, a range of N-substituted analogues can be synthesized by reacting it with different primary amines. smolecule.com This approach allows for the introduction of a wide array of functional groups on the benzyl ring, enabling a thorough investigation of their impact on biological activity.

Another synthetic route involves the use of 4-oxo-4-phenylbutanoic anhydride (B1165640) as an acylating agent. smolecule.com This anhydride can react with a library of benzylamine (B48309) derivatives to produce the corresponding N-benzyl-4-oxo-4-phenylbutanamides. The reaction typically proceeds via the in situ generation of a mixed carbonate, which then reacts with the benzylamine to form the desired amide. smolecule.com

Table 1: Examples of N-Benzyl Moiety Diversification

| Starting Material | Reagent | Resulting Moiety |

|---|---|---|

| 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one | Substituted Benzylamine | Varied N-Substituted Benzyl Group |

Modifications to the phenylbutanamide backbone can involve changes to the butanamide chain or the phenyl ring attached to the carbonyl group. Such modifications can significantly alter the molecule's conformation and electronic properties. nih.gov Alterations to the polypeptide backbone, in general, can range from conservative chemical changes to substantial structural reformations. nih.gov

Strategies for backbone modification can be inspired by general methods in polymer and peptide chemistry, such as atom insertion or deletion and rearrangements. chemrxiv.orgnih.gov For instance, the Beckmann rearrangement of a polyketone can be used to insert a nitrogen atom into a carbon chain, converting it into a polyamide. chemrxiv.org While not directly reported for this compound, such principles could be applied to create novel backbone architectures.

Another approach involves the synthesis of analogues with modified chain lengths or the introduction of functional groups along the butanamide chain. For example, the reduction of the ketone group at the 4-position to a hydroxyl group would yield N-benzyl-4-hydroxy-4-phenylbutanamide, altering the molecule's hydrogen bonding capabilities. epa.govepa.gov

Table 2: Potential Phenylbutanamide Backbone Modifications

| Modification Type | Potential Change | Potential Effect |

|---|---|---|

| Ketone Reduction | C=O to C-OH | Increased hydrogen bonding, altered polarity |

| Chain Homologation | Addition of CH2 units | Increased lipophilicity, altered conformation |

The incorporation of heterocyclic rings is a well-established strategy in medicinal chemistry to improve the pharmacological profile of a lead compound. Heterocycles can introduce heteroatoms that act as hydrogen bond donors or acceptors, modulate physicochemical properties, and provide novel structural motifs for target interaction. japsonline.com

For butanamide-related structures, various heterocyclic systems can be introduced. For example, studies have shown the synthesis of compounds where a thiadiazole core is functionalized to create derivatives with specific properties. researchgate.net Similarly, pyrimidine-containing compounds have been synthesized, which are known for a wide range of biological activities. nih.gov The synthesis of tetrahydro-2-benzazepine derivatives containing a pyridine (B92270) ring from aminobutene precursors also highlights the feasibility of incorporating nitrogen-containing heterocycles. researchgate.net

A general approach could involve starting with a heterocyclic carboxylic acid and coupling it with benzylamine, or by constructing the heterocycle onto the existing this compound scaffold. For instance, the 1,3,4-oxadiazole (B1194373) ring, a component in several approved drugs, can be synthesized from appropriate hydrazides, which could be derived from the butanoic acid part of the parent molecule. japsonline.com

Table 3: Examples of Heterocyclic Systems in Related Structures

| Heterocycle | Potential Point of Incorporation | Reference |

|---|---|---|

| Thiadiazole | As a modification of the phenylbutanamide backbone | researchgate.net |

| Pyrimidine | Fused or attached to the core structure | nih.gov |

| Pyridine | As a substituent on the backbone | researchgate.net |

Chiral Derivatives and Enantiomeric Purity in Related Butanamides

While this compound itself is achiral, the introduction of substituents on the butanamide backbone or the benzyl group can create one or more chiral centers. The stereochemistry of these derivatives can have a profound impact on their biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. nih.gov Therefore, the synthesis of enantiomerically pure compounds and the determination of their enantiomeric purity are critical aspects of drug development. nih.govnih.gov

The separation of enantiomers is commonly achieved using chiral chromatography, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs). nih.gov A variety of CSPs are commercially available, and their selection depends on the specific properties of the enantiomers to be separated. An alternative, indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the importance of controlling the enantiomeric purity of chiral drugs. nih.gov Consequently, regulatory agencies require thorough analysis of individual enantiomers for any new chiral therapeutic agent.

Table 4: Methods for Enantiomeric Purity Determination

| Method | Principle | Application |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Direct separation and quantification of enantiomers. |

| Indirect Chiral Derivatization | Reaction with a chiral agent to form separable diastereomers. nih.gov | Separation on achiral columns. |

Structure Activity Relationship Sar Studies and Molecular Interaction Mechanisms

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational methods are pivotal in deciphering the structure-activity relationships (SAR) of N-benzyl-4-oxo-4-phenylbutanamide. These techniques provide a molecular-level understanding of its behavior and interactions.

Molecular Docking and Binding Mode Prediction (non-clinical targets)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound and its analogs, docking studies can elucidate binding modes within the active sites of non-clinical targets, such as enzymes involved in viral replication or inflammation. smolecule.comnih.gov For instance, studies on similar N-substituted benzylamides have used molecular docking to understand their interaction with viral enzymes like HIV-1 reverse transcriptase. nih.gov This process involves preparing the 3D structure of the target protein and the ligand, followed by a simulation that samples a wide range of conformations and orientations of the ligand within the protein's binding site. The results are then scored to identify the most stable binding poses, offering insights into the molecular mechanisms of inhibition. nih.gov Such analyses can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. smolecule.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a deeper understanding of the conformational flexibility of this compound and the stability of its complex with a target protein over time. By simulating the atomic motions of the system, MD can reveal how the ligand and protein adapt to each other upon binding. This technique is crucial for validating the stability of binding poses predicted by molecular docking and for analyzing the dynamic behavior of the ligand-target interactions. Conformational analysis through MD helps identify the most energetically favorable shapes (conformations) of the molecule, which is essential for understanding its biological activity. nih.gov

Quantum Chemical Descriptors and QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of robust QSAR models for this compound and related compounds relies on quantum chemical descriptors. researchgate.net These descriptors, calculated using methods like Density Functional Theory (DFT), quantify various electronic and geometric properties of the molecule. researchgate.netjocpr.com

Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These relate to the molecule's ability to donate or accept electrons.

Dipole moment: This descriptor provides information about the polarity and charge distribution within the molecule. researchgate.net

Electrophilicity index: This measures the molecule's ability to accept electrons. researchgate.net

These descriptors are used to build QSAR models that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.netnih.gov

| Topological Electronic Index (TE) | A descriptor that encodes information about the electronic distribution within the molecular structure. | Correlates with how the molecule interacts with its receptor. researchgate.net |

Mechanistic Insights into Enzyme Inhibition

This compound and its derivatives have been investigated as inhibitors of specific enzymes, providing valuable mechanistic insights.

Inhibition Kinetics against Specific Enzymes (e.g., Meprin α and β)

Meprins are zinc metalloproteinases implicated in conditions like fibrosis and cancer. nih.govnih.gov Research into inhibitors of these enzymes has explored compounds structurally related to this compound. For example, N-benzyloxy-4-oxo-4-phenylbutanamide, a close derivative, has been used as a key intermediate in the synthesis of pyrazole-based meprin inhibitors. tandfonline.com

Inhibition kinetic studies determine the potency of an inhibitor, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) or a Ki value (the inhibition constant). Studies on meprin inhibitors have identified compounds with activities ranging from nanomolar to micromolar concentrations. nih.gov The mode of inhibition, often found to be competitive, can be determined by measuring enzyme kinetics at different substrate and inhibitor concentrations. preprints.org A competitive inhibitor functions by binding to the active site of the enzyme, thereby preventing the substrate from binding.

Table 2: Illustrative Inhibition Data for Meprin Inhibitors

| Compound Type | Target Enzyme | IC₅₀ Value | Mode of Inhibition | Reference |

|---|---|---|---|---|

| Hydroxamic acid derivative | Meprin α | 490–670 nM | Competitive | nih.govpreprints.org |

| Hydroxamic acid derivative | Meprin β | ~70 µM | - | nih.gov |

| Triazole-hydroxyacetamide | Meprin α | Nanomolar to Micromolar | - | nih.gov |

Molecular Basis of Enzyme-Ligand Interactions

The inhibitory activity of compounds like this compound is rooted in specific molecular interactions with the target enzyme's active site. For zinc metalloproteinases like the meprins, a key interaction often involves the inhibitor chelating the catalytic zinc ion in the active site. nih.gov The structural components of this compound contribute to its binding affinity. The phenyl and benzyl (B1604629) groups can fit into hydrophobic pockets within the enzyme's active site, while the amide and ketone functionalities are capable of forming hydrogen bonds with amino acid residues. ontosight.ai These combined interactions anchor the inhibitor in the active site, blocking its catalytic function. Docking studies of related inhibitors in the active sites of meprin α and β have helped to visualize these interactions and guide the synthesis of more potent and selective inhibitors. researchgate.net

In Vitro Cytotoxic Activity of this compound and its Analogs Remains Largely Unexplored

Despite interest in the broader class of amides for their diverse biological activities, specific research into the cytotoxic effects and structure-activity relationships (SAR) of this compound is not extensively documented in publicly available scientific literature. While the compound is recognized in chemical databases and is known as an intermediate in the synthesis of other molecules, detailed investigations into its potential as a cytotoxic agent, including specific molecular mechanisms of action, are not readily found.

The core structure of this compound features a benzyl group attached to a butanamide backbone, which also contains a phenyl group and a ketone. These structural motifs, including the amide and ketone functionalities, suggest the potential for interactions with biological targets through mechanisms like hydrogen bonding. Modifications to the benzyl or phenyl rings could theoretically influence the compound's lipophilicity and binding affinity to cellular components, which are key aspects of SAR studies.

While direct data is absent for this compound, research on structurally related compounds provides some context. For instance, a study on the synthesis of azaheterocycles utilized a derivative, 2-(4-nitrobenzylidene)-N-benzyl-4-oxo-4-phenylbutanamide, as a starting material. researchgate.net In this research, the primary focus was on the antimicrobial properties of the final heterocyclic products, and no cytotoxic data for the intermediate butanamide derivative was reported. researchgate.net

The lack of specific published data precludes the creation of a detailed analysis or data tables concerning the in vitro cytotoxic activity and molecular interaction mechanisms of this compound. Further research would be necessary to elucidate these properties and establish any potential for this specific chemical entity in the context of cytotoxicity.

Advanced Analytical Characterization Techniques for N Benzyl 4 Oxo 4 Phenylbutanamide

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of N-benzyl-4-oxo-4-phenylbutanamide, providing detailed insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. ¹H and ¹³C NMR are primarily used to map the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzyl (B1604629) and phenyl groups typically appear as multiplets in the downfield region of the spectrum. The methylene (B1212753) protons of the butanamide chain and the benzyl group give rise to distinct signals, often as triplets or other coupled patterns, in the intermediate region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbons of the ketone and amide groups are particularly noteworthy, appearing at the downfield end of the spectrum due to their electron-withdrawing nature. The signals for the aromatic carbons and the aliphatic carbons of the butanamide and benzyl moieties can also be assigned based on their chemical environments.

While ¹⁹F NMR is not directly applicable to this compound itself, it would be a critical technique for characterizing fluorinated analogs of the compound, providing valuable information about the location and environment of fluorine atoms within the molecule.

¹H and ¹³C NMR Data for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic Protons | Multiplets | Signals in the aromatic region |

| Benzyl CH₂ | Triplet | Aliphatic signal |

| Butanamide CH₂ | Multiplets | Aliphatic signals |

| Amide NH | Broad singlet | - |

| Ketone C=O | - | Downfield signal |

| Amide C=O | - | Downfield signal |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key functional groups and their expected IR absorption ranges include:

N-H Stretch: The amide N-H bond typically shows a stretching vibration in the region of 3300-3500 cm⁻¹.

C=O Stretch: The carbonyl groups of the ketone and the amide will exhibit strong absorption bands in the range of 1630-1750 cm⁻¹. The exact positions can help distinguish between the two carbonyls. For instance, studies on similar compounds have shown that the carbonyl stretching frequency can shift upon changes in the chemical environment, such as the formation of intermediates during synthesis. smolecule.com

C-N Stretch: The amide C-N bond will have a stretching vibration in the region of 1210-1340 cm⁻¹.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds in the phenyl and benzyl groups appear above 3000 cm⁻¹.

Aromatic C=C Stretch: The C=C bonds within the aromatic rings give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.

These characteristic peaks in the IR spectrum provide confirmatory evidence for the presence of the amide and ketone functionalities, as well as the aromatic rings, which are key structural features of this compound.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3300-3500 |

| Ketone C=O | Stretch | ~1685 |

| Amide C=O | Stretch | ~1640 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1450-1600 |

Ultraviolet-Visible (UV/Vis) spectroscopy provides insights into the electronic transitions within this compound. The presence of aromatic rings (the phenyl and benzyl groups) and the carbonyl groups gives rise to characteristic absorption bands in the UV region of the electromagnetic spectrum.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. This is a crucial step in confirming the identity of the synthesized compound. For this compound (C₁₇H₁₇NO₂), the expected exact mass is 267.1259 g/mol . chemsynthesis.comsmolecule.com

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. It typically produces protonated molecules [M+H]⁺ or other adducts, which can be readily detected. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide valuable structural information by revealing how the molecule breaks apart. This fragmentation data helps to confirm the connectivity of the different structural units within the molecule.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or isomers.

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, it is possible to visualize the disappearance of the starting materials and the appearance of the product. The retention factor (Rf) value of the product spot can be compared to that of a pure standard to confirm its identity. TLC is an invaluable tool for optimizing reaction conditions and determining when a reaction is complete.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analytical characterization of this compound, offering robust methods for both purity assessment and the critical determination of enantiomeric excess (e.e.). The versatility of HPLC allows for the development of specific methods tailored to the compound's unique chemical properties, ensuring accurate quantification of the target molecule and its potential stereoisomers.

Purity Assessment by Reverse-Phase HPLC

The determination of chemical purity is typically achieved using reverse-phase HPLC (RP-HPLC). This method separates the primary compound from any impurities arising during its synthesis, such as starting materials, byproducts, or degradation products. A standard RP-HPLC method would utilize a non-polar stationary phase, often a C18 (octadecylsilane) column, with a polar mobile phase.

The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all components within a reasonable timeframe. For instance, a mobile phase starting with a higher polarity (e.g., a high percentage of water with a small amount of organic solvent like acetonitrile (B52724) or methanol) and gradually transitioning to a lower polarity allows for the elution of a wide range of impurities. Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where this compound exhibits strong absorbance.

The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. A well-developed method will demonstrate baseline separation between the main compound and all potential impurities.

Table 1: Representative RP-HPLC Purity Analysis Data This table illustrates typical data presentation for a purity analysis. The values are representative for demonstrating the method's application.

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 3.5 | 15,000 | 0.3 | Impurity A |

| 2 | 8.2 | 10,000 | 0.2 | Impurity B |

| 3 | 12.5 | 4,950,000 | 99.4 | This compound |

| 4 | 14.1 | 25,000 | 0.1 | Impurity C |

Enantiomeric Excess Determination by Chiral HPLC

Since the reduction of the ketone in this compound can generate a chiral center, creating two enantiomers (R and S forms), determining the enantiomeric excess is crucial for stereoselective synthesis. Chiral HPLC is the definitive method for this analysis. This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are highly effective for separating the enantiomers of various keto amides. beilstein-archives.org For compounds structurally similar to this compound, columns like the Chiralcel® OD-H or AD-H have proven successful. core.ac.ukacs.org

The mobile phase in chiral HPLC typically consists of a non-polar solvent system, such as a mixture of n-hexane and isopropanol. The precise ratio of these solvents is a critical parameter that must be optimized to achieve baseline resolution between the enantiomer peaks. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Table 2: Example Chiral HPLC Separation Data for a β-Keto Amide Analog This table presents data adapted from the analysis of a structurally related β-keto amide to illustrate a typical chiral separation outcome. core.ac.uk

| Parameter | Value |

| Chromatographic Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (Minor Enantiomer) | 5.9 min |

| Retention Time (Major Enantiomer) | 6.7 min |

| Resolution (Rs) | > 2.0 |

| Calculated Enantiomeric Excess | 93% |

This rigorous analytical approach, combining RP-HPLC for purity and chiral HPLC for enantiomeric excess, provides a comprehensive characterization of this compound, ensuring its quality and stereochemical integrity for research applications.

Theoretical and Computational Investigations of N Benzyl 4 Oxo 4 Phenylbutanamide

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. For a compound like N-benzyl-4-oxo-4-phenylbutanamide, such calculations would provide invaluable insights into its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, a DFT study would typically calculate properties such as the total electronic energy, the distribution of electron density, and the molecular electrostatic potential. These calculations would help in identifying the most electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interactions with other chemical species.

Although one study confirms the use of DFT for the conformational analysis of this compound, revealing a planar amide structure, specific energetic data and detailed electronic structure parameters from these calculations are not provided in the published literature. A hypothetical data table for such findings would include values for total energy, dipole moment, and atomic charges.

Hypothetical DFT-Derived Energetic Data for this compound

| Parameter | Hypothetical Value |

| Total Energy (Hartrees) | [Data Not Available] |

| Dipole Moment (Debye) | [Data Not Available] |

| Charge on Amide Nitrogen | [Data Not Available] |

| Charge on Keto Carbonyl Oxygen | [Data Not Available] |

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

A detailed FMO analysis for this compound would provide the energies of these orbitals and visualize their spatial distribution. This information is critical for predicting how the molecule would behave in chemical reactions. However, specific HOMO and LUMO energy values for this compound are not documented in the available literature.

Hypothetical FMO Data for this compound

| Molecular Orbital | Hypothetical Energy (eV) |

| HOMO | [Data Not Available] |

| LUMO | [Data Not Available] |

| HOMO-LUMO Gap | [Data Not Available] |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be employed to map out potential reaction pathways for a molecule, such as its synthesis or degradation. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of a transition state represents the activation energy barrier for a reaction, determining its rate.

For this compound, reaction pathway modeling could be used to study its formation from precursors or its potential transformations into other compounds. While a study on the rhodium(II)-catalyzed rearrangement of related compounds included computational details, this analysis did not pertain to this compound itself. A dedicated study would be required to generate data on its reaction energetics.

Conformational Analysis and Molecular Properties

This compound possesses several rotatable bonds, allowing it to adopt various three-dimensional conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its physical and biological properties.

It has been noted that this compound exhibits a planar amide group, a common feature in such compounds that is often a result of resonance stabilization. A comprehensive conformational analysis would provide specific dihedral angles and the relative energies of different conformers. Such detailed structural information is not currently available.

Concluding Remarks

The absence of specific computational studies on this compound limits the ability to provide a detailed and quantitative discussion of its theoretical and computational properties. While the principles of computational chemistry suggest that this molecule would have a rich and interesting electronic and conformational landscape, dedicated research is needed to elucidate these details. The scientific community would benefit from such studies to better understand the structure-property relationships of this and related γ-keto amides.

Future Research Directions and Unexplored Avenues in N Benzyl 4 Oxo 4 Phenylbutanamide Chemistry

Development of Novel Synthetic Methodologies

The synthesis of N-benzyl-4-oxo-4-phenylbutanamide has traditionally relied on established condensation reactions. However, the future of its synthesis is geared towards methodologies that offer greater efficiency, sustainability, and access to a wider array of derivatives.

One promising frontier is the advancement of photocatalytic methods . The use of visible-light-mediated reactions, potentially employing catalysts like iridium(III) complexes, presents a green alternative to traditional thermal methods. These reactions can proceed at ambient temperature and often exhibit high functional group tolerance, enabling the synthesis of complex derivatives that might be inaccessible through other means.

Furthermore, the principles of green chemistry are increasingly influencing synthetic design. The use of boric acid as a catalyst in the amidation of carboxylic acids with amines offers a solvent-free, efficient, and environmentally benign route to amide bond formation. researchgate.net Future research could focus on optimizing this and other green catalytic systems for the large-scale and sustainable production of this compound and its analogs.

Mechanochemical synthesis represents another innovative approach. By using mechanical force to induce chemical reactions in the solid state, often with minimal or no solvent, this technique can lead to the formation of products that are difficult to obtain from solution-phase reactions. acs.org Exploring the mechanochemical synthesis of this compound could not only offer a more sustainable process but also potentially unlock novel polymorphic forms of the compound.

Finally, the development of one-pot synthesis strategies using novel coupling reagents is an active area of research for related α-ketoamides. acs.org Adapting these methods, which streamline reaction sequences and minimize purification steps, to the synthesis of this compound could significantly enhance the efficiency and cost-effectiveness of its production.

| Synthetic Methodology | Key Features | Potential Advantages for this compound |

| Photocatalysis | Visible-light mediated, often at ambient temperature. | Green, high functional group tolerance, access to complex derivatives. |

| Green Catalysis | Use of environmentally benign catalysts like boric acid. | Sustainable, solvent-free options, cost-effective. researchgate.net |

| Mechanochemistry | Solvent-free or low-solvent solid-state reactions. | Environmentally friendly, potential for novel polymorphs. acs.org |

| One-Pot Synthesis | Multiple reaction steps in a single reaction vessel. | Increased efficiency, reduced waste, and lower cost. acs.org |

Exploration of Underinvestigated Reaction Pathways

The reactivity of this compound is largely defined by its constituent functional groups: the amide, the ketone, and the activated methylene (B1212753) protons. While fundamental reactions like hydrolysis and reduction are understood, a vast landscape of more complex and synthetically valuable transformations remains to be explored.

As a 1,3-dicarbonyl equivalent , the keto-amide moiety of this compound makes it a prime candidate for a variety of carbon-carbon bond-forming reactions. Its enolate, formed under basic conditions, could serve as a nucleophile in Michael additions to α,β-unsaturated compounds, providing a pathway to highly functionalized and complex molecular architectures. fiveable.me The regioselectivity and stereoselectivity of such reactions would be a key area of investigation.

Furthermore, intramolecular cyclization reactions represent a powerful strategy for the construction of heterocyclic systems. Depending on the reaction conditions and the introduction of other functional groups, this compound could be a precursor to various nitrogen- and oxygen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. The oxidative cyclization of related compounds suggests that similar transformations could be developed for this molecule.

The exploration of enzymatic reactions also holds considerable promise. Biocatalysis offers unparalleled selectivity and operates under mild, environmentally friendly conditions. Screening for enzymes that can selectively reduce the ketone, hydrolyze the amide, or even catalyze C-H activation at specific positions on the molecule could open up new avenues for the synthesis of chiral derivatives and metabolites.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules, thereby guiding experimental design and accelerating discovery. For this compound, several computational avenues are ripe for exploration.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, conformational preferences, and reactivity of the molecule. researchgate.netkg.ac.rs Such studies could predict the most likely sites for nucleophilic or electrophilic attack, rationalize the outcomes of known reactions, and predict the feasibility of new transformations. DFT can also be used to study the transition states of potential reactions, providing crucial insights into reaction mechanisms and helping to identify the factors that control selectivity. researchgate.net

Molecular dynamics (MD) simulations can offer a dynamic picture of this compound and its interactions with its environment. researchgate.netkg.ac.rs For instance, MD simulations could be used to study its behavior in different solvents, its potential to aggregate, or its interaction with biological macromolecules like enzymes or receptors. This information would be invaluable for applications in materials science and medicinal chemistry.

The development of predictive models for reaction outcomes is a rapidly advancing field. By training machine learning algorithms on large datasets of chemical reactions, it is becoming possible to predict the products of a reaction with increasing accuracy. Applying these predictive tools to the chemistry of this compound could help to identify promising new reactions and optimize reaction conditions, saving significant experimental time and resources.

Expanding Structural Diversity for Mechanistic Probing

The systematic modification of the this compound structure provides a powerful tool for probing reaction mechanisms and elucidating structure-activity relationships. By introducing a variety of substituents onto the benzyl (B1604629) and phenyl rings, or by modifying the butanamide backbone, researchers can systematically tune the electronic and steric properties of the molecule.

The synthesis of a library of structurally diverse analogs would allow for a detailed investigation of how these modifications impact reactivity. For example, by varying the electronic nature of the substituents on the phenyl ring of the benzoyl group, one could probe the mechanism of nucleophilic attack at the ketone. Similarly, modifying the benzyl group could provide insights into the role of the amide nitrogen in various reactions. The synthesis of N-hydroxybutanamide derivatives has been shown to be a fruitful avenue for creating new compounds with interesting biological activities. mdpi.com

Kinetic studies on the reactions of these analogs can provide quantitative data on the influence of structure on reaction rates, leading to a deeper mechanistic understanding. For instance, Hammett analysis, which correlates reaction rates with substituent constants, could be used to determine the extent of charge development in the transition state of a reaction.

The use of isotopic labeling is another powerful technique for mechanistic elucidation. By selectively replacing atoms with their heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), it is possible to track the fate of individual atoms throughout a reaction and to determine which bonds are broken and formed in the rate-determining step.

| Research Avenue | Key Techniques | Expected Outcomes |

| Structural Analogs | Synthesis of derivatives with varied substituents. | Elucidation of structure-activity and structure-reactivity relationships. |

| Kinetic Studies | Monitoring reaction rates of analogs. | Quantitative understanding of electronic and steric effects on reaction mechanisms. |

| Isotopic Labeling | Synthesis with heavy isotopes at specific positions. | Determination of bond-breaking and bond-forming steps in reaction pathways. |

Q & A

Basic: What are the standard synthetic routes for N-benzyl-4-oxo-4-phenylbutanamide, and what reaction conditions are critical for optimal yield?

Methodological Answer:

A common synthesis involves the condensation of furanone derivatives (e.g., 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one) with benzylamine in dry benzene under reflux for 3 hours. Excess solvent is distilled post-reaction, and the product is washed with petroleum ether to remove impurities. Crystallization may be omitted if purity is sufficient for downstream applications. Key parameters include stoichiometric ratios (e.g., 3:4 molar ratio of furanone to benzylamine) and anhydrous conditions to prevent side reactions .

Basic: How is the structural characterization of this compound validated in research settings?

Methodological Answer:

Structural elucidation employs:

- NMR Spectroscopy : To confirm the presence of benzyl and phenyl protons (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbonyl groups.

- IR Spectroscopy : To identify ketone (C=O stretch at ~1700 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) verification and fragmentation pattern analysis.

These techniques are cross-validated against reference standards, such as forensic-grade analytical reagents .

Basic: What are the primary research applications of this compound in academia?

Methodological Answer:

- Antimicrobial Studies : Screening against bacterial/fungal strains using disc diffusion assays (e.g., MIC/MBC determination).

- Forensic Chemistry : As a precursor in amphetamine synthesis pathways, analyzed via GC-MS or HPLC for trace detection in wastewater or illicit drug profiling .

Advanced: How does the nitro substituent in related analogs (e.g., 2-(4-nitrobenzylidene)-N-benzyl derivatives) influence bioactivity or reactivity?

Methodological Answer:

The nitro group enhances electrophilicity at the benzylidene position, facilitating nucleophilic attacks (e.g., by amines) and modulating antimicrobial potency. Comparative studies involve:

- SAR Analysis : Synthesizing analogs with varying substituents (e.g., -Cl, -OCH₃) and testing bioactivity.

- Computational Modeling : DFT calculations to assess electronic effects on reaction intermediates.

Contradictions in bioactivity data (e.g., nitro vs. methoxy analogs) require multivariate regression to isolate substituent contributions .

Advanced: What strategies optimize reaction conditions for this compound synthesis to minimize by-products?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions; dry benzene is preferred for controlled reactivity.

- Catalyst Use : Lewis acids (e.g., ZnCl₂) can accelerate condensation but require post-reaction removal via aqueous washes.

- Reaction Monitoring : TLC or in-situ IR tracks intermediate formation. Adjusting reaction time beyond 3 hours may reduce unreacted benzylamine residues .

Advanced: How do researchers address analytical challenges in quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-DAD/UV : Uses C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) to resolve impurities.

- GC-MS Headspace Analysis : Detects volatile by-products (e.g., unreacted benzylamine).

- NMR Purity Assessment : Integrates proton signals to estimate impurity levels (<2% threshold). Calibration with certified reference materials (CRMs) ensures accuracy .

Advanced: What mechanistic insights explain the role of benzylamine in the synthesis of this compound?

Methodological Answer:

Benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the furanone derivative. The reaction proceeds via a Michael addition-elimination mechanism, forming the amide bond. Isotopic labeling (e.g., ¹⁵N-benzylamine) and kinetic studies (monitoring via ¹H NMR) confirm the intermediacy of enolate species .

Advanced: How does this compound compare structurally and functionally to fluorophenyl analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid)?

Methodological Answer:

- Structural Comparison : Fluorine introduces electronegativity, altering dipole moments and hydrogen-bonding potential.

- Functional Impact : Fluorinated analogs may exhibit enhanced metabolic stability in pharmacological assays but reduced solubility in aqueous media. Comparative studies use X-ray crystallography to analyze packing efficiency and DSC for thermal stability profiling .

Advanced: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Samples stored at 40°C/75% RH for 6 months show <5% degradation via HPLC.

- Light Sensitivity : UV irradiation (254 nm) induces ketone photolysis, necessitating amber glass storage.

- Solution Stability : Degrades rapidly in polar solvents (e.g., DMSO) due to keto-enol tautomerism; lyophilized solids are preferred .

Advanced: How do researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Meta-Analysis : Aggregates data across studies, adjusting for variables like microbial strain variability or assay protocols.

- Dose-Response Reproducibility : Replicates experiments with standardized inoculum sizes (e.g., 1×10⁶ CFU/mL) and controls (e.g., ciprofloxacin for bacteria).

- Statistical Modeling : ANOVA identifies significant outliers; PCA correlates structural features with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.